6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
The compound “6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole-2,3-dione” is a nitrogen-containing heterocyclic compound. The pyrrolidine ring, a five-membered saturated scaffold, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A series of 6-amino-substituted pyridine-2- (1H)-ones have been prepared by coupling of substituted 6- (pyrrolidin-1-yl)-2 (1H)-pyridinones with aryl diazonium chlorides .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .Scientific Research Applications
Novel Inhibitors and Therapeutic Agents
Pharmacokinetics and Pharmacodynamics : The study of novel inhibitors, such as aromatase inhibitors for breast cancer treatment, can provide insights into the metabolism, efficacy, and potential therapeutic applications of similar indole derivatives. For example, a novel inhibitor of aromatase showing effective suppression of plasma estradiol levels offers a precedent for how indole derivatives might be utilized in disease management (Haynes et al., 2004).
Neurodegenerative Disease Imaging : Research into PET tracers targeting neurofibrillary tangles in Alzheimer's disease, such as 18F-MK-6240, underscores the potential of indole derivatives in diagnostic imaging and the study of neurodegenerative diseases (Lohith et al., 2018).
Environmental and Health Monitoring
Exposure to Carcinogens : Studies on the presence of carcinogenic heterocyclic amines in the diet and their detection in human urine highlight the significance of monitoring environmental and dietary exposures to potentially harmful compounds. Such research can inform the development of biomarkers for exposure to indole derivatives and related compounds (Ushiyama et al., 1991).
Metabolism and Disposition
Drug Metabolism Studies : Investigations into the metabolism and disposition of compounds, such as pyrotinib, an EGFR/HER2 dual tyrosine kinase inhibitor, can offer valuable information on the pharmacokinetics and metabolic pathways of indole derivatives. These studies are crucial for understanding the bioavailability, distribution, metabolism, and excretion of new therapeutic agents (Meng et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
- Unfortunately, the exact mechanism of action remains elusive. However, we can speculate based on related compounds. Given the pyrrolidine ring’s presence, it might act by blocking central cholinergic receptors. This could balance cholinergic and dopaminergic activity in the basal ganglia . The spatial orientation of substituents and stereoisomers can significantly impact the compound’s binding mode to enantioselective proteins.
Properties
IUPAC Name |
6-pyrrolidin-1-yl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-9-4-3-8(14-5-1-2-6-14)7-10(9)13-12(11)16/h3-4,7H,1-2,5-6H2,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNALUYBHWBWFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C2)C(=O)C(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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